molecular formula C17H21FN4O B13888941 4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine

4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine

Cat. No.: B13888941
M. Wt: 316.4 g/mol
InChI Key: LSBXMZDKTZZXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Chemical Reactions Analysis

4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, potassium permanganate, chromium trioxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways that are crucial for cell growth and proliferation, leading to the suppression of cancer cell growth . The compound also induces the production of reactive oxygen species (ROS) in bacteria, contributing to its antibacterial activity .

Comparison with Similar Compounds

4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds also target kinases and are used in cancer therapy . the presence of the morpholine ring in this compound provides additional stability and enhances its binding affinity to the target enzymes .

Similar compounds include:

These comparisons highlight the unique structural features and potential advantages of this compound in therapeutic applications.

Properties

Molecular Formula

C17H21FN4O

Molecular Weight

316.4 g/mol

IUPAC Name

4-(6-fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine

InChI

InChI=1S/C17H21FN4O/c18-14-10-13-15(11-16(14)21-6-8-23-9-7-21)19-12-20-17(13)22-4-2-1-3-5-22/h10-12H,1-9H2

InChI Key

LSBXMZDKTZZXQH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)F)N4CCOCC4

Origin of Product

United States

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